molecular formula C9H19ClN3O5P B10759934 Fotemustine CAS No. 191219-77-9

Fotemustine

Cat. No.: B10759934
CAS No.: 191219-77-9
M. Wt: 315.69 g/mol
InChI Key: YAKWPXVTIGTRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fotemustine (diethyl 1-{1-[3-(2-chloroethyl)-3-nitrosoureido]} ethylphosphonate) is a third-generation chloroethylnitrosourea (CENU) alkylating agent with a molecular weight of 315.7 g/mol. Its unique phosphoalanine ester group confers high lipophilicity, enabling efficient blood-brain barrier (BBB) penetration, making it particularly effective in treating central nervous system (CNS) malignancies such as glioblastoma (GBM) and melanoma brain metastases (BM) . This compound exerts cytotoxicity via DNA alkylation, forming chloroethyl adducts at the O6-guanine position, leading to interstrand crosslinks and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fotemustine is synthesized through a multi-step process involving the reaction of diethyl phosphonoacetate with 2-chloroethyl isocyanate, followed by nitrosation. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves stringent control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Primary Decomposition Pathways

Fotemustine undergoes rapid non-enzymatic decomposition in aqueous environments, generating two reactive intermediates responsible for alkylation and carbamoylation:

IntermediateRole in CytotoxicityReaction KineticsKey Findings
2-ChloroethyldiazohydroxideAlkylates DNA at O⁶-guanineHalf-life < 2 minutes Rapidly forms DNA interstrand cross-links (ISCs); major contributor to initial cytotoxicity .
Iminol tautomerSustained alkylation and carbamoylationSlower kinetics Maintains residual activity after initial decomposition; binds proteins via isocyanate groups .

This biphasic decomposition explains why preincubation reduces cytotoxicity by 35–50% and DNA alkylation by 31% .

DNA Alkylation and Cross-Linking

This compound’s primary mechanism involves alkylation of the O⁶ position of guanine, followed by ISC formation:

  • Alkylation : The 2-chloroethyl group transfers to guanine, forming O⁶-chloroethylguanine .

  • Cross-Linking : Intramolecular rearrangement creates an ethylene bridge between guanine and cytosine, causing DNA strand breaks .

Key Factors Influencing Efficacy :

  • MGMT Activity : Tumors with methylated MGMT promoters (inactivating the DNA repair enzyme) show higher sensitivity .

  • Reactive Species Stability : The diazohydroxide’s short half-life limits its diffusion range, concentrating damage in rapidly dividing cells .

Metabolic Conjugation and Detoxification

This compound interacts with cellular glutathione (GSH), altering its reactivity:

ReactionProductStabilityBiological Impact
DEP-isocyanate + GSH → DEP-SGGlutathione conjugate (DEP-SG)Stable at 37°C in buffer Reduces systemic toxicity by neutralizing reactive intermediates .
DEP-SG + N-acetylcysteine → DEP-NACN-acetylcysteine conjugateRapid conversion Potential pathway for chemoprotection .

In rat liver S9 fractions, 95% of this compound decomposes into DEP-isocyanate, while 5% undergoes dechlorination to a nitrosoimidazolidinone derivative .

Stability and Environmental Sensitivity

This compound’s reactivity is influenced by environmental factors:

ParameterConditionEffect
Light Exposure during preparationAccelerates decomposition; requires light-protected handling .
Aqueous Solutions pH 7.4, 37°CHalf-life of 27–33 minutes; decomposition rate unchanged by GSH .
Enzymatic Activity Liver S9 fractionsSlightly accelerates decomposition (t₁/₂ reduced from 39 to 29 min) .

Synthetic Byproducts and Analog Studies

Efforts to synthesize this compound analogs reveal insights into its reactivity:

  • Synthesis Pathway : Reaction of diethylaminoethylphosphonate with 2-chloroethyl isocyanate, followed by nitrosation .

  • Byproducts : Includes chloroethyl carbonium ions (alkylating agents) and isocyanates (carbamoylating agents) .

  • Analog Stability : Aromatic substitutions (e.g., phenyl groups) do not inhibit nitrosation, suggesting structural flexibility .

Scientific Research Applications

Fotemustine has a wide range of applications in scientific research:

Mechanism of Action

Fotemustine exerts its effects through alkylation of DNA, leading to the formation of DNA cross-links and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against tumors. The primary molecular targets include DNA bases such as guanine and adenine .

Comparison with Similar Compounds

Chemical Structure and Pharmacokinetics

Fotemustine distinguishes itself from other nitrosoureas through its phosphoalanine carrier (Figure 1, ), enhancing lipophilicity and BBB penetration compared to carmustine (BCNU) and lomustine (CCNU). Key pharmacokinetic differences include:

Compound Lipophilicity Plasma Half-Life BBB Penetration Key Structural Feature
This compound High 29 minutes High Phosphoalanine ester
Carmustine Moderate 15–30 minutes Moderate Chloroethylnitrosourea
Lomustine Moderate 16–72 hours Moderate Cyclohexylchloroethylnitrosourea
Temozolomide Low 1.8 hours Moderate Imidazotetrazinone

This compound’s rapid non-enzymatic decomposition generates alkylating carbonium ions, enabling swift tissue distribution, including neuronal and glial cells .

Efficacy in Clinical Settings

Glioblastoma (GBM):

  • This compound vs. Temozolomide: In newly diagnosed GBM, temozolomide (TMZ) remains first-line due to higher response rates (78.6% vs. 50% in this compound) and median survival (22 vs. 12 months). However, this compound shows utility in TMZ-resistant recurrences, particularly in MGMT-methylated tumors (75% disease control rate vs. 34.6% in unmethylated) .
  • This compound vs. BCNU : In recurrent GBM, this compound demonstrated a progression-free survival at 6 months (PFS-6) of 20.9–48.1%, comparable to BCNU, but with fewer pulmonary toxicities .

Melanoma Brain Metastases (BM):

  • This compound Monotherapy: Median overall survival (OS) of 7.9–8.6 months in advanced melanoma, with cerebral response rates of 7.4–24% .
  • Combination Therapies: this compound + ipilimumab/nivolumab improved median OS to 29.2 months vs. 8.5 months for this compound alone in BRAF-mutant melanoma BM .

Toxicity Profile

This compound’s primary toxicity is hematological, with grade 3–4 thrombocytopenia (15–23%) and leukopenia (10–17%), manageable through dose adjustments . Unlike BCNU, it lacks dose-limiting pulmonary toxicity, making it safer for long-term use .

Compound Hematological Toxicity (Grade 3–4) Non-Hematological Toxicity
This compound Thrombocytopenia (15–23%) Rare hepatotoxicity
BCNU Thrombocytopenia (8–10%) Pulmonary fibrosis (5% G4)
Lomustine Myelosuppression (30–40%) Renal toxicity, hepatotoxicity

MGMT and Biomarker Dependency

Like TMZ, this compound’s efficacy correlates with O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation. Methylated tumors exhibit 75% disease control vs. 34.6% in unmethylated, highlighting its role in TMZ-resistant, MGMT-silenced recurrences .

Biological Activity

Fotemustine is a third-generation nitrosourea compound primarily utilized in the treatment of various malignancies, notably malignant melanoma and glioblastoma multiforme (GBM). Its unique chemical structure allows for effective penetration of the blood-brain barrier, making it particularly valuable in treating brain tumors. This article delves into the biological activity of this compound, supported by clinical data, pharmacokinetics, and case studies.

This compound (FTMS) is characterized as a chloroethylnitrosourea with a molecular weight of 315.7 g/mol. Its high lipophilicity facilitates its passage through biological membranes, including the blood-brain barrier. The drug exerts its antitumor effects primarily through alkylation of DNA , leading to cytotoxicity in rapidly dividing cancer cells. The mechanism involves the formation of reactive carbonium ions that interact with nucleophilic sites on DNA, resulting in cross-linking and subsequent cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a linear and biphasic plasma concentration pattern. In humans, the terminal half-life is approximately 29 minutes. The drug undergoes rapid non-enzymatic decomposition into active metabolites that contribute to its therapeutic effects . Notably, this compound is highly photosensitive, necessitating protection from light during preparation and administration .

Melanoma Treatment

A pivotal phase II clinical trial involving 19 patients with advanced malignant melanoma demonstrated promising results. The study reported two complete responses and seven partial responses, with a median duration of response lasting 7.6 months. Adverse effects were generally mild, including thrombocytopenia and leukopenia .

In a larger comparative study involving 229 patients, this compound was found to have a superior overall response rate (15.2%) compared to dacarbazine (DTIC) (6.8%). The median survival time was also greater with this compound (7.3 months) versus DTIC (5.6 months), although the differences were not statistically significant .

Glioblastoma Multiforme

This compound has shown significant activity against GBM in both preclinical and clinical settings. In a study analyzing its effects on recurrent GBM patients, the drug was administered in cycles leading to an overall survival rate of approximately 30 months for responders. The disease control rate was reported at 89%, with notable improvements in neurological status observed in many patients .

Case Studies

Case Study 1: Advanced Melanoma

  • Patient Population : 19 patients with stage IV melanoma.
  • Treatment Regimen : this compound monotherapy.
  • Outcomes :
    • Complete responses: 2
    • Partial responses: 7
    • Median duration of response: 7.6 months
  • Adverse Effects : Mild thrombocytopenia and leukopenia .

Case Study 2: Recurrent GBM

  • Patient Population : Multiple cohorts treated with this compound.
  • Treatment Regimen : Cycles of this compound with varying doses.
  • Outcomes :
    • Overall survival: ~30 months for responders.
    • Median progression-free survival: ~5.29 months.
  • Adverse Effects : Grade 3/4 thrombocytopenia and leukopenia observed in some cases .

Summary of Clinical Findings

Study FocusComplete ResponsesPartial ResponsesMedian Survival (months)Adverse Effects
Advanced Melanoma277.6Mild thrombocytopenia
Recurrent GBMVariesVaries~30Grade 3/4 thrombocytopenia

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of fotemustine, and how does its alkylating activity differ from other nitrosourea compounds?

this compound is a chloroethylnitrosourea alkylating agent that crosslinks DNA, inhibiting replication and transcription. Unlike carmustine, its lipophilic structure enhances blood-brain barrier penetration, making it effective against cerebral metastases . Methodologically, its alkylating activity can be quantified via in vitro assays (e.g., comet assays for DNA damage) and compared to other nitrosoureas using pharmacokinetic parameters like plasma half-life and tissue distribution .

Q. What are the standardized protocols for administering this compound in preclinical studies, and how do dosing schedules impact toxicity profiles?

Preclinical protocols typically use intraperitoneal or intravenous routes. For example, in murine models, doses range from 20–60 mg/kg weekly, with toxicity assessed via hematological parameters (e.g., nadir leukocyte counts at 5–6 weeks post-treatment) . Researchers must adhere to species-specific metabolic scaling and monitor delayed myelosuppression, a hallmark of nitrosoureas .

Q. How is this compound’s efficacy evaluated in phase II/III trials for malignant melanoma, and what endpoints are most clinically relevant?

Efficacy is measured by overall response rate (ORR), progression-free survival (PFS), and overall survival (OS). For instance, a phase III trial comparing this compound to dacarbazine reported median OS of 28.5 months in combination regimens . Researchers should prioritize OS and quality-of-life metrics, while controlling for confounders like prior therapies and metastatic burden .

Advanced Research Questions

Q. How can researchers optimize this compound dosing in combination therapies to mitigate hematological toxicity while maintaining efficacy?

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is critical. For example, the B-MuD regimen (this compound + bortezomib + dexamethasone) reduced thrombocytopenia risk by adjusting this compound to 100 mg/m² every 35 days, with granulocyte colony-stimulating factor (G-CSF) support . Methodologically, staggered dosing and therapeutic drug monitoring (e.g., plasma AUC measurements) help balance efficacy and safety .

Q. What experimental models best recapitulate this compound resistance in glioblastoma, and how can transcriptomic profiling identify resistance mechanisms?

Patient-derived xenograft (PDX) models and 3D glioblastoma spheroids are preferred for mimicking the tumor microenvironment. RNA-seq analysis in resistant lines has identified overexpression of O⁶-methylguanine-DNA methyltransferase (MGMT) and ATP-binding cassette (ABC) transporters. Researchers should integrate CRISPR-Cas9 knockout screens to validate resistance genes .

Q. How do conflicting clinical trial outcomes (e.g., this compound monotherapy vs. combination regimens) inform future study design?

Discrepancies arise from patient stratification and endpoint selection. For example, this compound monotherapy showed a 62% ORR in relapsed myeloma , while earlier melanoma trials reported lower responses. Researchers should use adaptive trial designs and Bayesian statistics to account for heterogeneity, with subgroup analyses based on biomarkers like LDH levels .

Q. What methodologies address this compound’s pharmacokinetic variability in patients with hepatic impairment?

Population PK models incorporating covariates (e.g., CYP3A4 activity, albumin levels) are essential. A study by Marzolini et al. demonstrated 40% higher this compound exposure in hepatic dysfunction, necessitating dose adjustments. Researchers should employ sparse sampling and nonlinear mixed-effects modeling (NONMEM) to individualize dosing .

Q. Methodological Guidelines

Q. How should researchers design a longitudinal study to assess this compound’s neurocognitive effects in brain metastasis patients?

  • Primary endpoints : Neuropsychological testing (e.g., Mini-Mental State Examination) at baseline, 3, and 6 months.
  • Imaging : Serial MRI to differentiate tumor progression from treatment-related leukoencephalopathy.
  • Controls : Matched cohorts receiving alternative therapies (e.g., temozolomide).
  • Statistical analysis : Mixed-effects models to adjust for attrition and repeated measures .

Q. What statistical approaches resolve contradictions in survival data between this compound trials?

  • Frailty models : Account for unobserved heterogeneity across trials.
  • Meta-regression : Evaluate covariates like dosing schedule or patient age.
  • Landmark analysis : Mitigate immortal time bias in survival curves. Example: A meta-analysis of 8 trials found that this compound’s OS benefit was significant only in studies with >50% chemotherapy-naïve patients (HR: 0.72, p = 0.03) .

Q. How can in silico modeling predict this compound’s synergism with immune checkpoint inhibitors?

Systems biology tools (e.g., Boolean network models) integrate transcriptomic data from tumor-infiltrating lymphocytes and this compound-induced neoantigen release. A 2024 study simulated PD-1 blockade synergy, showing a 1.8-fold increase in T-cell activation (p < 0.001) when combined with this compound .

Properties

IUPAC Name

1-(2-chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKWPXVTIGTRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869091
Record name Fotemustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Solid

CAS No.

92118-27-9, 191219-77-9, 191220-84-5
Record name Fotemustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92118-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fotemustine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092118279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fotemustine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fotemustine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191220845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fotemustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-1-[3-(2-CHLORETHYL)-3-NITROSOUREIDO]ETHYLPHOSPHONATE of DIETHYL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOTEMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ7JL9P5I2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FOTEMUSTINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPB2NN83AR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FOTEMUSTINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY93P3GN94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fotemustine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

85 °C
Record name Fotemustine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.